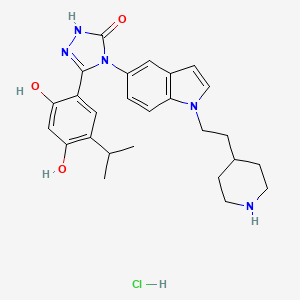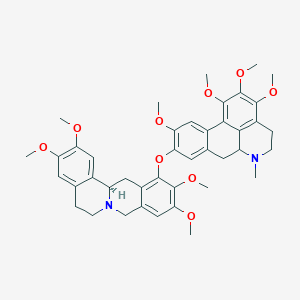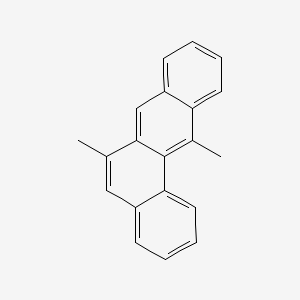
Benz(a)anthracene, 6,12-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene, 6,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of benzanthracene, characterized by the presence of two methyl groups at the 6 and 12 positions. This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 6,12-dimethyl- typically involves the alkylation of benzanthracene. One common method is the Friedel-Crafts alkylation, where benzanthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of Benz(a)anthracene, 6,12-dimethyl- is less common due to its carcinogenic nature. when produced, it follows similar synthetic routes as described above, with stringent controls to minimize exposure and environmental release .
Chemical Reactions Analysis
Types of Reactions: Benz(a)anthracene, 6,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Benz(a)anthracene, 6,12-dimethyl- is extensively used in scientific research due to its carcinogenic properties. Some applications include:
Chemistry: Studying the mechanisms of PAH formation and degradation.
Biology: Investigating the effects of PAHs on cellular processes and DNA.
Medicine: Researching the carcinogenic pathways and potential therapeutic interventions.
Industry: Monitoring and controlling environmental pollution caused by PAHs
Mechanism of Action
The carcinogenic effects of Benz(a)anthracene, 6,12-dimethyl- are primarily due to its ability to form DNA adducts. Upon metabolic activation, it forms reactive intermediates that can covalently bind to DNA, leading to mutations and potentially cancer. The molecular targets include various enzymes involved in the metabolic activation, such as cytochrome P450 .
Comparison with Similar Compounds
- Benz(a)anthracene
- 7,12-Dimethylbenz(a)anthracene
- 1,4-Dimethyl-2,3-benzophenanthrene
- 9,10-Dimethyl-1,2-benzanthracene
Comparison: Benz(a)anthracene, 6,12-dimethyl- is unique due to the specific positioning of its methyl groups, which influences its reactivity and biological effects. Compared to other dimethyl derivatives, it has distinct metabolic pathways and carcinogenic potency .
Properties
CAS No. |
568-81-0 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
6,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-11-15-7-4-6-10-18(15)20-14(2)17-9-5-3-8-16(17)12-19(13)20/h3-12H,1-2H3 |
InChI Key |
NHXNPBTUMFWNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C(C4=CC=CC=C4C=C13)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
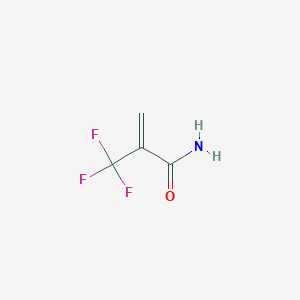
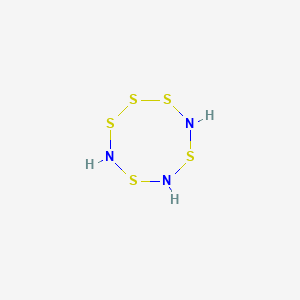
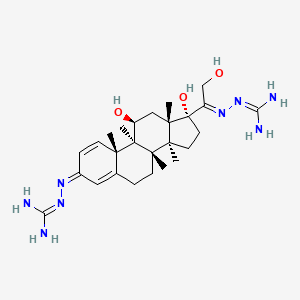
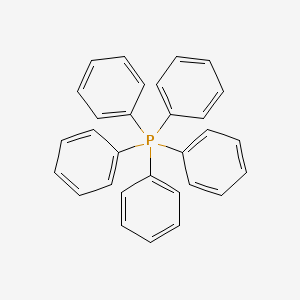
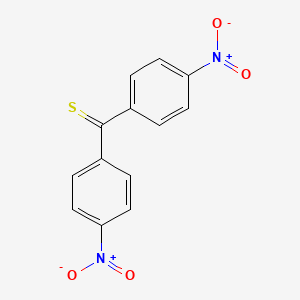
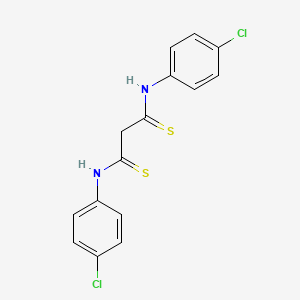
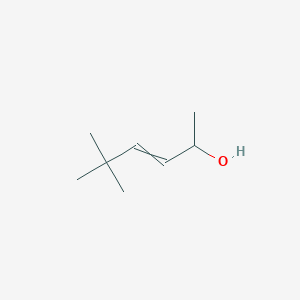
![Pyrido[2,1-a]isoquinolin-5-ium](/img/structure/B14749153.png)
![3-[(2S,3S)-8-Ethenyl-13-ethyl-3,7,12,17,20-pentamethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14749156.png)

